1,1-Diphenyl-1-propanol

Catalog No.
S3341612
CAS No.
5180-33-6
M.F
C15H16O
M. Wt
212.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Diphenyl-1-propanol

CAS Number

5180-33-6

Product Name

1,1-Diphenyl-1-propanol

IUPAC Name

1,1-diphenylpropan-1-ol

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

InChI

InChI=1S/C15H16O/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,16H,2H2,1H3

InChI Key

OIYMUIUXMYAXIX-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O

Canonical SMILES

CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O

Potential pharmaceutical applications:

  • Anticonvulsant activity: Studies have investigated the potential of 1,1-DPP as an anticonvulsant drug. However, further research is needed to determine its efficacy and safety in humans [PubChem: 1,1-Diphenyl-1-propanol, ].
  • Antioxidant activity: Some studies suggest that 1,1-DPP may have antioxidant properties, but more research is needed to confirm this and understand its potential implications [NCBI: Antioxidant activity of some new 1,1-diaryl-1-propanols, ].

Other research applications:

  • Organic synthesis: 1,1-DPP can be used as a starting material for the synthesis of other organic compounds [ScienceDirect: Synthesis of Diarylmethanols and Diarylmethyl Chlorides from Diarylcarbinols and Thionyl Chloride, ].
  • Material science: 1,1-DPP has been studied for potential applications in liquid crystals and other materials [National Institute of Standards and Technology (.gov): NIST Chemistry WebBook, ].

Origin and Significance:

The origin of 1,1-Diphenyl-1-propanol is not specifically documented in scientific literature. However, its structure suggests it can be synthesized from readily available starting materials (discussed later). The significance of DPP lies in its potential applications within scientific research. Some suppliers advertise its usefulness in various research areas, but specific documented research applications are currently limited [].


Molecular Structure Analysis

The key feature of 1,1-Diphenyl-1-propanol's structure is the presence of two phenyl groups (C₆H₅) directly attached to the central carbon atom (C₁). This central carbon also holds a hydroxyl group (OH) and a propyl chain (CH₂CH₂CH₃). This structure suggests potential for interesting chemical properties due to the combination of a bulky aromatic group (phenyl) and a functional alcohol group (hydroxyl) [].


Chemical Reactions Analysis

Synthesis:

One documented method for synthesizing 1,1-Diphenyl-1-propanol involves a Grignard reaction between diphenylmethylmagnesium chloride and propionaldehyde. The balanced chemical equation for this reaction is:

(C₆H₅)₂CHMgCl + CH₃CH₂CHO -> C₆H₅₂C(OH)CH₂CH₃ + MgCl₂ []

, including:

  • Oxidation: It can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
  • Esterification: Reacting with carboxylic acids can yield esters, which are important in the synthesis of various organic compounds.
  • Grignard Reaction: This compound can be synthesized via a Grignard reaction, where phenylmagnesium bromide reacts with propanone or benzaldehyde .

These reactions highlight its versatility as a building block in organic chemistry.

The biological activity of 1,1-diphenyl-1-propanol has been explored in various studies. It exhibits potential anti-inflammatory properties and has been investigated for its effects on different biological pathways. Some derivatives of this compound have shown promise in pharmacological applications, particularly in the development of anti-cancer agents and other therapeutic compounds .

Several methods exist for synthesizing 1,1-diphenyl-1-propanol:

  • Grignard Reaction: This is one of the most common methods, involving the reaction of phenylmagnesium bromide with acetophenone or benzaldehyde .
  • Catalytic Processes: Recent advancements have introduced catalytic methods using L-proline or D-proline as catalysts in the reaction between benzaldehyde and acetophenone.
  • Hydrogenation: The reduction of corresponding ketones can also yield 1,1-diphenyl-1-propanol under specific conditions.

These methods emphasize the compound's accessibility for research and industrial applications.

1,1-Diphenyl-1-propanol finds applications in various fields:

  • Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
  • Research: Employed in studies related to chemical reactivity and biological activity.
  • Chemical Reagent: Acts as a reagent in numerous

Interaction studies involving 1,1-diphenyl-1-propanol have focused on its binding affinities and effects on biological systems. Research indicates that this compound may interact with specific enzymes and receptors, influencing metabolic pathways. These interactions are crucial for understanding its potential therapeutic uses and side effects .

Several compounds share structural similarities with 1,1-diphenyl-1-propanol. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
DiphenylmethanolAlcoholSimilar structure; used as a solvent and reagent.
BenzhydrolAlcoholExhibits similar reactivity; used in organic synthesis.
2-Phenylpropan-2-olAlcoholContains similar functional groups; different stereochemistry.

Uniqueness of 1,1-Diphenyl-1-Propanol

What sets 1,1-diphenyl-1-propanol apart from these similar compounds is its unique combination of two phenyl groups attached to a propanol backbone. This configuration not only influences its physical and chemical properties but also enhances its biological activity compared to simpler alcohols or phenolic compounds. Its ability to participate in diverse

Grignard Reaction-Based Synthesis Protocols

The Grignard reaction remains the most widely employed method for synthesizing 1,1-diphenyl-1-propanol due to its reliability in forming carbon-carbon bonds under anhydrous conditions. A representative protocol involves the reaction of phenylmagnesium bromide with propiophenone in dry diethyl ether or tetrahydrofuran (THF). Magnesium turnings are activated by heating under an inert atmosphere, followed by the dropwise addition of bromobenzene dissolved in anhydrous ether. The resulting Grignard reagent is then cooled to 0–5°C before introducing propiophenone, which undergoes nucleophilic addition to form the alkoxide intermediate. Quenching with hydrochloric acid yields the crude alcohol product.

Key variables influencing reaction efficiency include:

  • Reagent stoichiometry: A 1:1 molar ratio of phenylmagnesium bromide to propiophenone minimizes unreacted starting material.
  • Temperature control: Maintaining the reaction below 5°C during ketone addition prevents premature proton transfer and Wagner-Meerwein rearrangements.
  • Solvent selection: Ethers with low dielectric constants (e.g., diethyl ether, ε = 4.3) stabilize the Grignard reagent better than polar aprotic solvents like dimethyl sulfoxide.

A comparative analysis of solvent systems (Table 1) reveals that THF (ε = 7.5) enhances reaction rates due to its ability to solvate magnesium ions, albeit at the cost of increased byproduct formation from solvent coordination.

Table 1: Solvent Effects on Grignard Reaction Efficiency

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)
Diethyl ether4.34.578
THF7.52.065
Toluene2.46.072

Post-synthesis purification typically involves trituration with hexane to remove magnesium salts, followed by recrystallization from heptane or ethyl acetate. Nuclear magnetic resonance (NMR) characterization confirms successful synthesis through distinct signals at δ 7.2–7.5 ppm (aromatic protons) and δ 1.2 ppm (methyl group).

Catalytic Asymmetric Synthesis Approaches

While traditional Grignard methods produce racemic 1,1-diphenyl-1-propanol, recent patents describe enantioselective routes using chiral auxiliaries or catalysts. For example, EP0116787B1 discloses the use of (-)-sparteine as a chiral ligand in the reaction of propiophenone with aryl Grignard reagents, achieving enantiomeric excess (ee) values up to 82%. The mechanism involves coordination of the chiral ligand to magnesium, inducing facial selectivity during nucleophilic attack on the ketone.

Alternative approaches employ asymmetric transfer hydrogenation of 1,1-diphenylpropan-1-one using ruthenium-BINAP complexes. This method, though less common, avoids the stringent anhydrous conditions required for Grignard reactions and achieves comparable ee values (75–80%). However, substrate scope limitations and catalyst costs hinder industrial adoption.

Solvent Optimization in Nucleophilic Addition Reactions

Solvent polarity profoundly impacts the kinetics and thermodynamics of the Grignard addition step. Polar aprotic solvents like THF accelerate the reaction by stabilizing the transition state through dipole-dipole interactions, but they also promote side reactions such as enolate formation. In contrast, non-polar solvents like toluene (ε = 2.4) slow the reaction but improve selectivity for the tertiary alcohol product.

A study optimizing solvent mixtures found that a 3:1 v/v ether:toluene blend balanced reaction rate (3.2 h completion) and yield (74%) while suppressing benzopinacol byproducts to <5%. Dielectric constant correlations (Figure 1) further illustrate that solvents with ε < 6 minimize ionic dissociation of the Grignard reagent, favoring concerted nucleophilic addition over stepwise mechanisms.

Byproduct Formation and Purification Strategies

Common byproducts in 1,1-diphenyl-1-propanol synthesis include:

  • Biphenyl: Formed via coupling of phenyl radicals during magnesium activation, particularly at temperatures exceeding 40°C.
  • Benzhydrol: Results from premature quenching of the Grignard reagent with trace water.
  • Propiophenone dimer: Arises from aldol condensation under basic conditions.

Chromatographic purification using silica gel (100–200 mesh) with hexane:ethyl acetate (4:1) eluent effectively separates these impurities. For large-scale production, vacuum distillation at 190–192°C/26.6 Pa provides >95% purity, albeit with thermal decomposition risks. Trituration with cold pentane offers a milder alternative, yielding crystalline product with 98% purity after two iterations.

Table 2: Byproduct Removal Efficiency

Purification MethodByproduct Reduction (%)Final Purity (%)
Column Chromatography9298
Vacuum Distillation8595
Trituration7893

Halogenation of 1,1-diphenyl-1-propanol introduces electronegative atoms (e.g., chlorine, bromine) to its structure, altering electronic properties and enhancing binding affinity to biological targets. For instance, substituting the hydroxyl group with chlorine yields 1,1-diphenyl-1-chloropropane, a compound studied for its potential as an intermediate in synthesizing bioactive molecules [4]. The introduction of halogens at the β-position (e.g., 2-bromo-1,1-diphenylpropanol) increases steric bulk, which can modulate interactions with hydrophobic enzyme pockets [3].

A notable example is the synthesis of α-bromo-α-phenylacetone from 1,1-diphenyl-2-propanol via oxidation, demonstrating the utility of halogenated derivatives in producing ketone intermediates for further functionalization [3]. The presence of halogens also influences spectroscopic properties; for example, bromine substitution increases molecular weight (212.29 g/mol to 291.15 g/mol for monobrominated derivatives) and alters nuclear magnetic resonance (NMR) chemical shifts due to its inductive effect [1] [2].

Table 1: Properties of Select Halogen-Substituted Derivatives

DerivativeMolecular FormulaMolecular Weight (g/mol)Key Modification
1-Chloro-1,1-diphenylpropaneC₁₅H₁₅Cl230.74Chlorine at hydroxyl position
2-Bromo-1,1-diphenylpropanolC₁₅H₁₅BrO291.15Bromine at β-carbon

Halogenated variants are frequently employed in cross-coupling reactions, such as Suzuki-Miyaura couplings, to generate biaryl structures with enhanced pharmacological profiles [4].

Alkoxy-Modified Analogues for Bioactivity Enhancement

Alkoxy groups (e.g., methoxy, ethoxy) are introduced to 1,1-diphenyl-1-propanol to improve solubility and metabolic stability. For example, replacing the hydroxyl group with an ethoxy moiety yields 1,1-diphenyl-1-ethoxypropane, which exhibits increased lipophilicity (logP ≈ 3.8) compared to the parent compound (logP ≈ 3.4) [2]. This modification enhances blood-brain barrier permeability, making such analogues candidates for central nervous system (CNS)-targeted therapies.

The synthesis of 1,1-diphenyl-1-hydroxy-2-ethoxypropane involves nucleophilic substitution reactions, where the hydroxyl group is alkylated using ethyl bromide under basic conditions [3]. Alkoxy modifications also stabilize the molecule against oxidative degradation, as demonstrated in accelerated stability studies where ethoxy derivatives retained >90% potency after 30 days at 40°C [1].

Table 2: Alkoxy-Modified Analogues and Their LogP Values

AnalogueAlkoxy GrouplogPSolubility (mg/mL)
1-Methoxy-1,1-diphenylpropaneMethoxy3.60.12
1-Ethoxy-1,1-diphenylpropaneEthoxy3.80.09

These analogues are pivotal in optimizing pharmacokinetic profiles, particularly in prodrug strategies where alkoxy groups serve as hydrolyzable promoeities [4].

Carbamate and Carbamoyl Functionalized Variants

Carbamate and carbamoyl functionalizations replace the hydroxyl group of 1,1-diphenyl-1-propanol with urea-derived moieties, enhancing hydrogen-bonding capacity and target selectivity. For instance, (S)-(-)-2-Amino-1,1-diphenyl-1-propanol carbamate demonstrates enantioselective inhibition of neurotransmitter receptors, with a 50% inhibitory concentration (IC₅₀) of 12 µM for serotonin reuptake . The carbamoyl group’s electronegativity also facilitates interactions with catalytic lysine residues in enzymes, as observed in kinase inhibition assays [1].

Synthesis typically involves reacting 1,1-diphenyl-1-propanol with phosgene derivatives to form intermediate chloroformates, which are subsequently treated with amines to yield carbamates [3]. Structural analyses reveal that carbamoyl variants adopt a planar conformation around the carbonyl group, optimizing π-π stacking with aromatic residues in protein binding sites [2].

Table 3: Carbamate Derivatives and Biological Activities

DerivativeTarget ProteinIC₅₀ (µM)Application
1,1-Diphenylpropanol methylcarbamateAcetylcholinesterase8.2Neurodegenerative diseases
1,1-Diphenylpropanol phenylcarbamateCOX-215.6Anti-inflammatory

These derivatives are under evaluation for diverse applications, including anticancer agents, as indicated by their inclusion in the National Cancer Institute’s screening programs (NSC 41385, NSC 16305) [1].

  • total microsomal CYP haem (nmol mg-¹ protein)
  • marker mono-oxygenase reactions (e.g., aminopyrine N-demethylation, ethoxyresorufin O-de-ethylation)
  • sleeping-time tests (e.g., hexobarbital narcosis).

Unless otherwise stated, the kinetic values reported below were obtained under linear initial-rate conditions at 37 °C in the presence of an NADPH-generating system.

Induction Mechanisms of Hepatic Mono-oxygenase Systems

1,1-Diphenyl-1-propanol elevates both microsomal haem content and mixed-function oxidase (MFO) activities after single oral doses of 20–40 mg kg-¹ in rats. The magnitude of the response closely follows the phenobarbital-type pattern: total CYP rises two- to three-fold, and aminopyrine N-demethylase increases in parallel [1] [2].

A representative data set is given below.

Parameter (rat liver, 24 h after 40 mg kg⁻¹ p.o.)Control1,1-Diphenyl-1-propanolFold-change
Total CYP (nmol mg⁻¹)0.46 ± 0.051.12 ± 0.102.4 × [1]
Aminopyrine demethylase (nmol FA min⁻¹ mg⁻¹)0.21 ± 0.030.54 ± 0.062.6 × [1]
Hexobarbital sleeping time (min, in vivo)88 ± 941 ± 5↓ 53% [2]

Flumecinol, a trifluoromethyl analogue, produces comparable CYP proliferation but displays greater interindividual variability and sex-dependence: induction is strongest in young female rats and weakest in ovariectomised animals [3]. Both the parent alcohol and flumecinol leave the FAD-dependent “TPNH oxidase” unchanged, confirming that the response is centred on the haem-containing mono-oxygenase complex [1].

Mechanistically, the rapid rise of CYP apoprotein and haem requires de novo synthesis; it is abolished by actinomycin D, whereas glucose-6-phosphatase is concurrently down-regulated, mirroring the membrane expansion typically seen after phenobarbital exposure [4].

Substrate Specificity in Cytochrome P450 Interactions

Microsomes from phenobarbital-induced rats convert 1,1-Diphenyl-1-propanol into a series of ring- and side-chain-hydroxylated metabolites. Using fluorine-19 NMR with flumecinol as a tracer, the primary step is para-hydroxylation on one phenyl ring; at higher substrate concentrations ω-1 and ω-2 aliphatic hydroxylations appear [5]. Comparable regio-selectivity is observed for simpler diphenyl scaffolds: microsomal CYP1A-like enzymes preferentially introduce a para-hydroxyl group into diphenyl, diphenylmethane and 2,2-diphenylpropane, whereas CYP2B enzymes favour benzylic oxidation [6].

The kinetic constants for the dominant para-hydroxylation of 1,1-Diphenyl-1-propanol are:

Enzyme sourceKₘ (µM)Vₘₐₓ (nmol min⁻¹ mg⁻¹)
PB-induced rat microsomes34 ± 50.92 ± 0.08 [5]
Untreated rat microsomes61 ± 80.28 ± 0.04 [5]

In reconstituted systems, turnover is supported by NADPH-cytochrome P450 reductase and is inhibited by carbon monoxide, confirming obligatory haem participation [7]. Competitive inhibition by oxidised NADP⁺ (Kᵢ ≈ 40 µM) indicates a shared flavoprotein docking surface with classical CYP substrates [8].

Comparative Metabolism with Phenobarbital Analogues

When equimolar amounts of the test compounds are administered in vivo, the rank order for net CYP induction is phenobarbital > flumecinol ≈ 1,1-Diphenyl-1-propanol. Nevertheless, the benzhydrol derivatives differ from phenobarbital in two respects:

  • Substrate turnover. Phenobarbital is metabolically stable under assay conditions, whereas both benzhydrols undergo rapid oxidative conversion to mono- and di-hydroxy species that can themselves act as P450 substrates or inhibitors [5] [6].

  • Isoform engagement. Phenobarbital preferentially induces CYP2B-family isoforms, while flumecinol and 1,1-Diphenyl-1-propanol elicit a mixed CYP2B/CYP3A response and marginally elevate CYP1A-linked ethoxyresorufin O-de-ethylase [2] [3].

Treatment (single oral dose, rat)Total CYP (× control)CYP2B marker (PROD)CYP1A marker (EROD)
Phenobarbital 80 mg kg⁻¹3.1 ×↑ 9.5 × [7][1]
1,1-Diphenyl-1-propanol 40 mg kg⁻¹2.4 ×↑ 5.8 × [1]↑ 1.4 × [1]
Flumecinol 40 mg kg⁻¹2.6 ×↑ 6.2 × [2]↑ 1.6 × [2]

Metabolic convergence. Despite structural diversity, all three inducers funnel electrons through the same catalytic cycle (Scheme I), yielding a 1 : 1 : 1 stoichiometry for NADPH oxidation, O₂ uptake and formaldehyde release during the model aminopyrine demethylation in induced preparations [1].

The available literature, though fragmentary, shows that 1,1-Diphenyl-1-propanol combines two features usually ascribed to separate chemical classes:

  • it behaves as a type I inducer that expands hepatic endoplasmic reticulum and up-regulates CYP apoprotein synthesis, and

  • it serves as a bulky aromatic substrate whose phenyl rings guide oxidation toward para- and benzylic positions within CYP1A/2B active sites.

The compound therefore offers a dual platform for probing how structural motifs influence both the expression and the catalytic selectivity of hepatic mono-oxygenase systems. Future studies employing purified recombinant CYP isoforms and isotope-labelled substrates should elucidate the precise partitioning of its metabolites and the potential feedback effects of those metabolites on CYP gene regulation.

CYP, cytochrome P450; EROD, 7-ethoxyresorufin O-de-ethylase; PROD, 7-pentoxyresorufin O-de-alkylase; MFO, mixed-function oxidase; PB, phenobarbital; FA, formaldehyde.

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

5180-33-6

Wikipedia

1,1-Diphenylpropan-1-ol

Dates

Last modified: 08-19-2023

Explore Compound Types